Testosterone acetate

Descripción general

Descripción

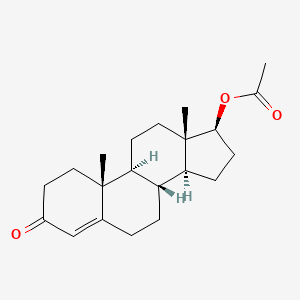

Testosterone acetate, also known as androst-4-en-17β-ol-3-one 17β-acetate, is an androgen and anabolic steroid and a testosterone ester . It is used as a medication and is a naturally occurring steroid hormone . It is used to treat male hypogonadism, gender dysphoria, and certain types of breast cancer .

Synthesis Analysis

Testosterone and its derivatives are synthesized from androstenedione, which is the key starting material . In one-pot reaction, annulations are commenced from easily available 3-keto-4-en steroids (testosterone acetate, 4-androsten-3,17-dione, progesterone, 24-ethyl 4, 22-cholestadiene-one) with ethylenediamine in an environmentally innocuous manner .Molecular Structure Analysis

The molecular formula of Testosterone acetate is C21H30O3 and its molar mass is 330.468 g·mol −1 . The structure of Testosterone acetate is also available as a 2d Mol file .Chemical Reactions Analysis

There is compelling evidence that lower, not higher, testosterone levels trigger the development of prostate cancer and benign prostatic hyperplasia through androgen receptor over-expression .Physical And Chemical Properties Analysis

Testosterone acetate is a white to off-white crystalline powder . Its melting point is between 139 - 141°C and its boiling point is 441.8°C at 760 mmHg .Aplicaciones Científicas De Investigación

Performance Enhancement in Sports

Testosterone derivatives and related compounds such as anabolic-androgenic steroids (AAS) are frequently misused by athletes (both professional and amateur) wishing to promote muscle development and strength .

Therapeutic Potential in Various Conditions

These agents have therapeutic potential in a range of conditions such as wasting syndromes, severe burns, muscle and bone injuries, anemia, and hereditary angioedema .

Androgenic, Anabolic, and Anti-Androgenic Agents

Testosterone and related steroids have medicinal value as androgenic, anabolic, and even anti-androgenic agents .

Structural Insights and Intermolecular Energy

The crystal structures of two medium and two long esterified forms of testosterone, including enanthate, cypionate, decanoate and undecanoate, were determined by X-ray single crystal diffraction .

Solubility Investigation

From a pharmaceutical point of view, the solubility of compounds was investigated .

Role in Male Reproductive System

Testosterone fulfills an important role in the development and maintenance of the male reproductive system, promoting the appearance of secondary male characteristics, including increased lean muscle mass, bone mass, body hair growth .

Role in Female Physiology

The hormone is also present in the body of women in much smaller quantities than in men, being associated with certain physiological roles such as sexual function, musculoskeletal, cardiovascular and vulvovaginal health and cognitive function .

Medical Use

Medically, testosterone is used to relieve symptoms related to low testosterone in men, breast cancer in women and in hormone therapy for transgender men .

Mecanismo De Acción

Target of Action

Testosterone acetate, like other forms of testosterone, primarily targets the androgen receptors . These receptors are found in various tissues throughout the body but are most prominent in the reproductive tissues, such as the testes in males . The androgen receptor is a nuclear receptor that is activated by binding of testosterone or other androgenic hormones .

Mode of Action

Testosterone acetate interacts with its target, the androgen receptor, by binding to the receptor . This binding activates the receptor , leading to a change in the conformation of the receptor . The activated receptor then induces gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics .

Biochemical Pathways

The primary biochemical pathway affected by testosterone acetate is the androgen signaling pathway . This pathway is initiated when testosterone binds to the androgen receptor, leading to a cascade of events that result in the expression of specific genes . The effects of this pathway are wide-ranging and include the development of male secondary sexual characteristics, increased muscle mass, and the maintenance of male reproductive tissues .

Pharmacokinetics

The pharmacokinetics of testosterone acetate involves its absorption, distribution, metabolism, and excretion (ADME). After administration, testosterone acetate is absorbed and distributed throughout the body. It is metabolized primarily in the liver, and its metabolites are excreted in urine . The duration of action of testosterone is variable from patient to patient with a half-life of 10-100 minutes .

Result of Action

The action of testosterone acetate results in a number of physiological effects. These include the growth and development of male sex organs, the appearance of secondary male sex characteristics, increased muscle mass, and the maintenance of male reproductive health . In addition, testosterone plays a key role in male behavior, influencing aggression, dominance, mood, and sexual drive .

Action Environment

The action of testosterone acetate can be influenced by various environmental factors. For example, the presence of other hormones, the overall health status of the individual, and the presence of any diseases or conditions that affect hormone levels or receptor function can all impact the action of testosterone acetate . Additionally, factors such as age, diet, and lifestyle can also influence the efficacy and stability of testosterone acetate .

Safety and Hazards

Testosterone therapy has various risks, including worsening sleep apnea, causing acne or other skin reactions, stimulating noncancerous growth of the prostate, enlarging breasts, and limiting sperm production or causing testicles to shrink . It is highly flammable and causes serious eye irritation .

Direcciones Futuras

Testosterone replacement therapy is able to inhibit bone resorption and increase bone mass, particularly at the lumbar spine level and when the duration is long enough to allow the anabolic effect of testosterone and estrogens on bone metabolism to take place . There is also a need for evidence-based diagnosis and treatment monitoring guidelines .

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPZSBANTAQNFN-PXQJOHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909007 | |

| Record name | Testosterone 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Testosterone acetate | |

CAS RN |

1045-69-8 | |

| Record name | Testosterone, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001045698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-hydroxyandrost-4-en-3-one acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5652105Y6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone Acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1681199.png)

![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone](/img/structure/B1681202.png)